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The synthesis of cyclic sulfoximines has garnered significant attention in medicinal and

materials chemistry due to their unique structural and biological properties.[1][2] Transition-

metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the

construction of these valuable heterocyclic scaffolds.[1][2][3] This document provides detailed

application notes and experimental protocols for the synthesis of cyclic sulfoximines, focusing

on methodologies employing rhodium, iridium, and ruthenium catalysts.

Application Notes
The sulfoximine moiety can act as a versatile directing group in C-H functionalization

reactions, enabling the regioselective formation of various cyclic structures.[1][2] The choice of

metal catalyst and coupling partner dictates the type of cyclic sulfoximine obtained.

Rhodium(III)-catalyzed reactions are widely used for the annulation of sulfoximines with

various partners like diazo compounds, alkynes, and iodonium ylides, leading to the

formation of 1,2-benzothiazines and other fused heterocyclic systems.[1][4][5] These

reactions often exhibit broad substrate scope and functional group tolerance.[1][4]

Iridium(III) catalysis has been successfully applied to the C-H functionalization of

sulfoximines with α-diazocarbonyl compounds, providing access to 1,2-benzothiazines

under mild, room temperature conditions.[3]
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Ruthenium(II)-catalyzed enantioselective C-H activation represents a significant

advancement, allowing for the synthesis of sulfur-chiral cyclic sulfoximines with high

enantioselectivity.[1][2][6] These methods often employ chiral carboxylic acids as ligands in

combination with a ruthenium precursor.[2][6]

The selection of the appropriate catalytic system depends on the desired target structure and

the required level of stereocontrol. The following protocols provide detailed procedures for

representative examples of these transformations.

Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Annulation of
Sulfoximines with Diazo Compounds
This protocol is adapted from the work of Bolm and coworkers and describes the synthesis of

1,2-benzothiazines through a domino C-H activation/cyclization/condensation pathway.[4]

Reaction Scheme:

Rh(III)-Catalyzed AnnulationSulfoximine

Product

+

Diazo Compound

+
[RhCp*Cl2]2, AgSbF6

DCE, 100 °C

Click to download full resolution via product page

Figure 1: General scheme for Rh(III)-catalyzed annulation.

Materials:

[Cp*RhCl₂]₂ (1.0 mol%)

AgSbF₆ (4.0 mol%)
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Sulfoximine (1.0 equiv)

Diazo compound (1.2 equiv)

1,2-Dichloroethane (DCE)

Procedure:

To an oven-dried screw-cap vial, add [Cp*RhCl₂]₂ (1.0 mol%), AgSbF₆ (4.0 mol%), and the

sulfoximine (1.0 equiv).

Evacuate and backfill the vial with argon three times.

Add 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration of the sulfoximine.

Add the diazo compound (1.2 equiv) to the reaction mixture.

Seal the vial and place it in a preheated oil bath at 100 °C.

Stir the reaction for the specified time (typically 12-24 h) until completion, as monitored by

TLC.

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-

benzothiazine product.

Quantitative Data Summary:
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Entry
Sulfoximine
(R¹)

Diazo
Compound
(R²)

Product Yield (%)

1 H CO₂Et

3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

95

2 4-Me CO₂Et

6-methyl-3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

92

3 4-Cl CO₂Et

6-chloro-3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

88

4 H COPh

3-benzoyl-1,2-

benzothiazine 1-

oxide

85

Data is representative and compiled from related literature.

Protocol 2: Iridium(III)-Catalyzed C-H/N-H
Functionalization of Sulfoximines
This protocol, based on the work of Pawar and coworkers, enables the synthesis of 1,2-

benzothiazines at room temperature.[3]

Experimental Workflow:

Start Combine Sulfoximine,
[Cp*IrCl2]2, NaOPiv

Add Diazo Compound
in TFE Stir at Room Temperature Concentrate and Purify 1,2-Benzothiazine Product
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Click to download full resolution via product page

Figure 2: Workflow for Ir(III)-catalyzed synthesis.

Materials:

[Cp*IrCl₂]₂ (2.5 mol%)

Sodium pivalate (NaOPiv) (20 mol%)

Sulfoximine (1.0 equiv)

α-Diazocarbonyl compound (1.2 equiv)

2,2,2-Trifluoroethanol (TFE)

Procedure:

In a screw-cap vial, combine the sulfoximine (1.0 equiv), [Cp*IrCl₂]₂ (2.5 mol%), and sodium

pivalate (20 mol%).

Add 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution based on the sulfoximine.

To this mixture, add a solution of the α-diazocarbonyl compound (1.2 equiv) in TFE.

Stir the reaction mixture at room temperature for 12 hours.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure 1,2-

benzothiazine.

Quantitative Data Summary:
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Entry
Sulfoximine
(R¹)

α-Diazo
Compound
(R²)

Product Yield (%)

1 H

Ethyl 2-

diazoacetoacetat

e

3-acetyl-3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

94

2 4-OMe

Ethyl 2-

diazoacetoacetat

e

6-methoxy-3-

acetyl-3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

91

3 4-Br

Ethyl 2-

diazoacetoacetat

e

6-bromo-3-

acetyl-3-

ethoxycarbonyl-

1,2-

benzothiazine 1-

oxide

85

4 H
Diazo Meldrum's

acid

Spirocyclic 1,2-

benzothiazine

derivative

90

Data is representative and compiled from related literature.[3]

Protocol 3: Ruthenium(II)-Catalyzed Enantioselective C-
H Annulation
This protocol is based on the work of Shi and coworkers for the synthesis of sulfur-chiral 1,2-

benzothiazines.[2][6]

Catalytic Cycle:
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Figure 3: Proposed catalytic cycle for Ru(II)-catalyzed enantioselective C-H annulation.

Materials:

[(p-cymene)RuCl₂]₂ (2.5 mol%)
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Chiral binaphthyl monocarboxylic acid ligand (10 mol%)

AgSbF₆ (10 mol%)

Sulfoximine (1.0 equiv)

Sulfoxonium ylide (1.2 equiv)

1,2-Dichloroethane (DCE)

Procedure:

To a dried Schlenk tube, add [(p-cymene)RuCl₂]₂ (2.5 mol%), the chiral carboxylic acid ligand

(10 mol%), and AgSbF₆ (10 mol%).

Evacuate and backfill the tube with argon.

Add DCE, and stir the mixture at room temperature for 30 minutes.

Add the sulfoximine (1.0 equiv) and the sulfoxonium ylide (1.2 equiv).

Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 24 hours.

After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.

Purify the residue by flash column chromatography to obtain the enantioenriched cyclic

sulfoximine.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:
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Entry
Sulfoximine
(R¹)

Sulfoxoniu
m Ylide (R²)

Product Yield (%) ee (%)

1 H Ph

3-phenyl-1,2-

benzothiazine

1-oxide

99 98

2 4-Me Ph

6-methyl-3-

phenyl-1,2-

benzothiazine

1-oxide

97 97

3 4-CF₃ Ph

6-

trifluoromethy

l-3-phenyl-

1,2-

benzothiazine

1-oxide

85 96

4 H Me

3-methyl-1,2-

benzothiazine

1-oxide

92 97

Data is representative and compiled from the work of Shi and coworkers.[2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. Cp*Ir(iii)-catalyzed C–H/N–H functionalization of sulfoximines for the synthesis of 1,2-
benzothiazines at room temperature - Chemical Communications (RSC Publishing)
[pubs.rsc.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jacs.1c03111
https://pubmed.ncbi.nlm.nih.gov/33909436/
https://pubs.acs.org/doi/pdf/10.1021/jacs.1c03111
https://www.benchchem.com/product/b086345?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/28/3/1367
https://pubs.acs.org/doi/abs/10.1021/jacs.1c03111
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc03288b
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc03288b
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc03288b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. mdpi.com [mdpi.com]

5. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides
towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

6. Efficient Synthesis of Sulfur-Stereogenic Sulfoximines via Ru(II)-Catalyzed
Enantioselective C-H Functionalization Enabled by Chiral Carboxylic Acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Synthesis of Cyclic Sulfoximines via C-H Activation:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086345#synthesis-of-cyclic-sulfoximines-via-c-h-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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